molecular formula C19H11Cl2NO B5535208 3-[5-(3,4-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile

3-[5-(3,4-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile

Cat. No. B5535208
M. Wt: 340.2 g/mol
InChI Key: SHLYVUHNJBLIJL-XNTDXEJSSA-N
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Description

3-[5-(3,4-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. Its structural components suggest it could possess unique chemical and physical properties making it a subject of interest for research.

Synthesis Analysis

The synthesis of related furyl-acrylonitrile compounds typically involves multistep organic reactions that can include the acylation, amidation, and cyclization processes. For instance, a related compound, N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides, has been developed as a lead for anti-malarial agents, showcasing the complex synthesis routes these compounds can undergo (Wiesner et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds reveals the steric configurations and the impact of substituents on the compound's properties. The structural analyses often involve X-ray crystallography or NMR spectroscopy, providing detailed insights into the arrangement of atoms and the geometry of the molecules. Studies on similar furyl and phenyl compounds have detailed the steric configurations and their implications on reactivity and stability (Kato et al., 1972).

Chemical Reactions and Properties

Chemical reactions involving furyl-acrylonitrile compounds can be varied, involving nucleophilic additions, cyclizations, and substitutions. These reactions are pivotal in modifying the compound for specific applications or studying its reactivity. For example, reactions of 2-(4,5-dihydro-3-furyl)-1,3-diphenyl-1,3-diaza-2λ3-phospholidine with nitrile imines showcase the complex reactions such compounds can undergo, leading to products with potential pharmacological applications (Trishin et al., 2005).

properties

IUPAC Name

(Z)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2NO/c20-17-8-6-14(11-18(17)21)19-9-7-16(23-19)10-15(12-22)13-4-2-1-3-5-13/h1-11H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLYVUHNJBLIJL-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile

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